molecular formula C19H18Cl2N4O4 B2789494 N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide CAS No. 1797957-33-5

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2789494
CAS No.: 1797957-33-5
M. Wt: 437.28
InChI Key: IZSFMYZVERSEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide is a synthetic small-molecule compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-triazolone core substituted with a cyclopropyl group and a furan-2-yl moiety, linked via an ethyl chain to a 2-(2,4-dichlorophenoxy)acetamide group. This compound’s design combines elements known for bioactivity: the triazolone ring is associated with enzyme inhibition, while the dichlorophenoxy group may enhance lipid solubility and membrane permeability .

Synthesis typically involves cyclocondensation of thiosemicarbazides followed by alkylation and amidation steps. Structural elucidation relies on techniques such as NMR spectroscopy (as demonstrated in studies of analogous compounds ) and X-ray crystallography, often processed using software like SHELXL or WinGX .

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O4/c20-12-3-6-15(14(21)10-12)29-11-17(26)22-7-8-24-19(27)25(13-4-5-13)18(23-24)16-2-1-9-28-16/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSFMYZVERSEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound includes a triazole moiety, a furan ring, and a dichlorophenoxy group, which contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H18Cl2N4O3, with a molecular weight of approximately 368.25 g/mol. The presence of various functional groups suggests multiple mechanisms of action and interactions with biological targets.

PropertyValue
Molecular FormulaC16H18Cl2N4O3
Molecular Weight368.25 g/mol
Functional GroupsTriazole, Furan, Amide

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit significant biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. The triazole moiety is often associated with antifungal properties, while the dichlorophenoxy group may enhance antibacterial activity.
  • Anticancer Properties : Compounds containing triazole rings have shown potential in anticancer applications. The structural components may interact with specific enzymes or receptors involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : The presence of the dichlorophenoxy group suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cell signaling.
  • Receptor Modulation : It could bind to certain receptors affecting cellular responses and gene expression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Studies : A study published in PMC demonstrated that triazole derivatives showed significant antimicrobial activity against resistant strains of bacteria and fungi .
  • Anticancer Activity : Research indicated that triazole-based compounds displayed cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
  • Structure-Activity Relationship (SAR) : A review highlighted the importance of structural components in determining the biological activity of 1,2,4-triazoles. Modifications in substituents can significantly enhance potency against various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the acetamide-triazolone framework but differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:

Key Structural Analogues

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) LogP (Predicted) Notable Features
Target Compound R1: cyclopropyl; R2: furan-2-yl; R3: 2,4-dichlorophenoxy 476.3 3.8 High lipophilicity; potential CYP450 inhibition due to triazolone core
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide R1: diphenylhexan; R2: 2,6-dimethylphenoxy 513.6 4.2 Steric bulk from diphenylhexan; reduced halogen content may lower toxicity
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide R1: cyclopropyl; R2: sulfanyl; R3: CF3O-phenyl 432.4 3.5 Sulfanyl group increases polarity; trifluoromethoxy enhances metabolic stability
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide R1: benzyl-oxazinan; R2: 2,6-dimethylphenoxy 547.7 4.5 Oxazinan ring introduces conformational rigidity

Research Findings and Trends

  • Electron-Withdrawing vs.
  • Triazolone Modifications : Replacement of the furan-2-yl group with sulfanyl (as in ) reduces aromaticity but introduces hydrogen-bonding capacity, which may alter target selectivity.
  • Metabolic Stability: The trifluoromethoxy group in improves resistance to oxidative metabolism, whereas the dichlorophenoxy group in the target compound may increase susceptibility to dehalogenation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with precursor molecules like substituted triazoles and phenoxy acetamides. Key steps include:

  • Cyclopropane ring formation : Use cyclopropanation agents (e.g., CH2_2I2_2, Zn-Cu couple) under inert atmospheres.
  • Triazole core assembly : Employ Huisgen cycloaddition or condensation reactions with nitriles/hydrazines .
  • Acetamide coupling : React intermediates with chloroacetyl chloride in aprotic solvents (e.g., DMF) under reflux, monitored via TLC . Critical parameters: Temperature (60–100°C), solvent polarity (DMF > DCM), and catalyst (K2_2CO3_3 for deprotonation) .

Q. How can spectroscopic techniques confirm the molecular structure?

Methodological Answer:

  • NMR : 1^{1}H NMR identifies protons on the furan (δ 6.3–7.4 ppm), triazole (δ 8.1–8.5 ppm), and dichlorophenoxy groups (δ 6.8–7.3 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ 165–175 ppm) and cyclopropyl carbons (δ 8–15 ppm) .
  • IR : Peaks at 1680–1720 cm1^{-1} (amide C=O) and 1250–1300 cm1^{-1} (C-O of phenoxy) validate functional groups .
  • HRMS : Exact mass matching (±2 ppm) confirms molecular formula (C21_{21}H19_{19}Cl2_2N3_3O4_4) .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/− bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, CYP450) using recombinant enzymes .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl and dichlorophenoxy groups?

Methodological Answer:

  • Analog synthesis : Replace cyclopropyl with methyl/phenyl groups and vary halogen positions (e.g., 3,4-dichloro vs. 2,5-dichloro).
  • Bioactivity comparison : Test analogs in enzyme inhibition/antimicrobial assays. For example, cyclopropyl may enhance metabolic stability versus methyl .
  • Computational modeling : Docking (AutoDock Vina) quantifies interactions (e.g., hydrophobic contacts with cyclopropyl) .

Q. How to resolve contradictions in bioactivity data between structurally similar compounds?

Methodological Answer:

  • Meta-analysis : Compile data from analogs (e.g., triazole-acetamides) and identify outliers via Z-score analysis.
  • Controlled variables : Test purity (>95% via HPLC), stereochemistry (chiral HPLC), and assay conditions (pH, serum proteins) .
  • Mechanistic studies : Use SPR (surface plasmon resonance) to measure binding kinetics to targets (e.g., kinases) .

Q. What strategies mitigate side reactions during synthesis (e.g., furan oxidation or amide hydrolysis)?

Methodological Answer:

  • Furan stability : Use antioxidants (BHT) in reflux steps and avoid strong oxidizers (H2_2O2_2) .
  • Amide protection : Employ Boc/t-Bu groups during coupling, followed by deprotection with TFA .
  • Reaction monitoring : Real-time FTIR tracks intermediate formation and side products .

Q. How to optimize reaction yield using Design of Experiments (DoE)?

Methodological Answer:

  • Factorial design : Vary temperature (X1_1), solvent ratio (X2_2), and catalyst loading (X3_3).
  • Response surface modeling : Use software (JMP, Minitab) to predict optimal conditions (e.g., 75°C, DMF:H2_2O 9:1, 1.2 eq. K2_2CO3_3) .
  • Validation : Confirm reproducibility (n=3) with ±5% yield deviation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.